4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Description
Chemical Structure:
This compound features a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 4, a methoxy group at position 7, and a tosyl (p-toluenesulfonyl) group at position 1. Its molecular formula is C₁₅H₁₃BrN₂O₃S, with a molecular weight of 381.24 g/mol .
Synthesis:
The compound is synthesized via tosylation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (11) using tosyl chloride in THF with NaH as a base. The reaction achieves a 77% yield after recrystallization from acetonitrile .
Applications:
It serves as a key intermediate in the development of dual BET/HDAC inhibitors, which are investigated for anticancer therapies .
Properties
IUPAC Name |
4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYBDZWIWWOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves several steps. One common synthetic route starts with the preparation of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, which is then tosylated to obtain the final product . The reaction conditions typically involve the use of tosyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- Mechanism of Action : The compound has shown potential as an anticancer agent by inhibiting specific pathways involved in tumor growth. Research indicates it may target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolo[2,3-c]pyridine were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects .
-
Neuroprotective Effects :
- Research Findings : Studies have suggested that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .
- Case Study : A research article highlighted its efficacy in reducing oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity .
Organic Synthesis Applications
-
Synthesis of Complex Molecules :
- Role as an Intermediate : this compound serves as an important intermediate in the synthesis of various bioactive compounds, including heterocycles and pharmaceuticals.
- Example Reaction : It can undergo nucleophilic substitution reactions to form more complex structures, which are essential in drug development .
-
Development of Pesticides :
- Agricultural Chemistry : The compound has been explored for its potential use as a pesticide due to its structural properties that may confer biological activity against pests.
- Case Study : A comparative study on various pyrrolo compounds indicated that those with a similar structure exhibited significant insecticidal activity, suggesting a potential application for this compound in agrochemicals .
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The bromine atom and methoxy group also contribute to its chemical properties, influencing its behavior in different environments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Core Variations
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Core Structure : Pyrrolo[2,3-b]pyridine (nitrogen at positions 1 and 3 vs. 1 and 4 in the target compound).
- Substituents : Bromine at position 4, tosyl at position 1.
- Molecular Weight : 367.22 g/mol .
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Derivatives with Modified Functional Groups
Ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Substituents : Ethyl ester at position 2.
- Molecular Weight : 453.31 g/mol .
- Application : The ester group enhances solubility in organic solvents, facilitating use in medicinal chemistry optimizations.
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Core Structure : Pyrrolo[2,3-d]pyrimidine (a fused pyrimidine ring).
- Substituents : Bromine at position 5, methyl at position 5.
- Molecular Weight: Not specified, but pyrimidine cores are often used in kinase inhibitor design .
Key Observations :
- Electron-Withdrawing Groups: The tosyl group in the target compound enhances stability but may hinder nucleophilic aromatic substitution compared to non-sulfonated analogs.
- Methoxy vs. Chlorine : The methoxy group in the target compound increases electron density, favoring electrophilic substitutions, whereas chlorine in analogs like 4-bromo-7-chloro derivatives may enhance halogen bonding in biological targets .
Biological Activity
4-Bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1445993-85-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is CHBrNOS, with a molecular weight of 381.24 g/mol. Its structure features a pyrrolo[2,3-c]pyridine core with bromine and methoxy substituents, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 381.24 g/mol |
| CAS Number | 1445993-85-0 |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. Research conducted on various cancer cell lines has demonstrated its ability to inhibit cell proliferation and induce apoptosis.
Mechanism of Action:
- Inhibition of Cell Cycle Progression: The compound disrupts the cell cycle at the G2/M phase, leading to cell death.
- Induction of Apoptosis: It activates caspase pathways, promoting programmed cell death in cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Tests indicate that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
Research Findings:
- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 10 to 50 µg/mL against tested strains.
- Mechanism: The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties , potentially benefiting conditions such as Alzheimer's disease.
Case Studies:
- A study involving neuronal cell cultures demonstrated that the compound reduces oxidative stress markers and enhances cell viability in the presence of neurotoxins.
- Animal models treated with the compound showed improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine?
The compound is typically synthesized via multi-step routes. A common method involves:
- Bromination : Introduction of bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions .
- Methoxy group installation : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling .
- Tosylation : Protection of the pyrrole nitrogen with tosyl chloride in the presence of a base (e.g., pyridine) . Key steps include refluxing in solvents like DMF or THF, followed by purification via column chromatography. For example, a 94% yield was achieved using sequential bromination and tosylation, confirmed by (δ 12.15 ppm for NH) and .
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolves dihedral angles (e.g., 7.91° between phenyl and pyrrole rings) and π-π interactions (centroid distances: 3.807 Å) .
- NMR spectroscopy : Distinct signals for bromine (δ 7.76 ppm, singlet) and methoxy groups (δ 4.02 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 463.09 for bromo-iodo analogs) confirm molecular weight .
Q. What are the primary pharmacological targets of this compound?
Pyrrolo[2,3-c]pyridine derivatives exhibit proton pump inhibition (PPI) with reversible effects, making them candidates for acid-related disorders. The tosyl group enhances metabolic stability, while bromine and methoxy substituents modulate binding affinity to H+/K+-ATPase .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Regioselective bromination at the 4-position (vs. 5- or 6-positions) is achieved by:
- Electrophilic directing groups : Methoxy groups at the 7-position direct bromination via resonance effects .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions .
- Catalytic systems : Use of Lewis acids (e.g., FeCl) to stabilize transition states .
Q. What strategies optimize yield in multi-step syntheses?
Q. How do structural analogs compare in biological activity?
Q. How can conflicting data on proton pump inhibition be resolved?
Contradictions in IC values may arise from:
- Assay variability : Use standardized H+/K+-ATPase activity assays (e.g., porcine gastric vesicles) .
- Stereochemical factors : Chiral HPLC separation to isolate enantiomers for individual testing .
- pH-dependent activity : Test inhibition at pH 1.0–3.0 (physiological range) vs. neutral buffers .
Q. What methods protect the tosyl group during functionalization?
- Temporary deprotection : Use TBAF (tetrabutylammonium fluoride) to remove tosyl groups selectively, followed by re-protection .
- Orthogonal protection : Introduce Fmoc or Boc groups for subsequent reactions .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for tosylation to prevent hydrolysis .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon environments .
- SAR studies : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to map binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
